8-Methyl-9H-carbazol-1-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methyl-9H-carbazol-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-8-4-2-5-9-10-6-3-7-11(15)13(10)14-12(8)9/h2-7,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWYKOBVJUPIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542756 | |
| Record name | 8-Methyl-9H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73910-78-8 | |
| Record name | 8-Methyl-9H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Methyl 9h Carbazol 1 Ol and Its Precursors
Strategies for Constructing the 8-Methyl-9H-carbazol-1-ol Core
The creation of the this compound structure is a multi-step process that hinges on the successful formation of the carbazole (B46965) nucleus and the precise placement of the methyl and hydroxyl groups.
Cyclization Reactions Leading to the Carbazole System
A variety of cyclization reactions are employed to construct the fundamental carbazole skeleton. These reactions often involve the formation of a new ring to create the tricyclic system.
One common approach is the Fischer indole (B1671886) synthesis , which can be adapted to form tetrahydrocarbazoles. For instance, the reaction of 2-(o-tolylhydrazono)-cyclohexanone in a mixture of acetic acid and hydrochloric acid under reflux conditions yields 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. nih.gov
Reductive cyclization is another powerful method. The intramolecular cyclization of nitrobiphenyls or related structures can lead to the formation of the carbazole ring. acs.org Palladium-catalyzed reductive N-heteroannulation of compounds like 2-(2-nitrophenyl)-2-cyclohexen-1-one is an efficient route to carbazolone derivatives. wvu.edu This transformation can be achieved using a palladium catalyst, a phosphine (B1218219) ligand, and carbon monoxide. wvu.edu
Transition metal-catalyzed cyclizations, particularly those involving palladium, rhodium, gold, and copper, have emerged as highly effective strategies for carbazole synthesis. chim.itacs.orgacs.orgorganic-chemistry.org These methods often proceed under mild conditions and offer high yields. For example, gold and silver catalysts can promote the carbocyclization of indole-tethered allenes to form the carbazole skeleton. chim.it Similarly, rhodium catalysts can be used for the cascade C–H/C–C bond cleavage and cyclization of substituted indoles. acs.org
The Cadogan reaction , which involves the reductive cyclization of 2-nitrobiphenyls using phosphines, is also a widely used method for constructing the carbazole framework. acs.org
Introduction of Methyl and Hydroxyl Functionalities
The introduction of the methyl and hydroxyl groups at specific positions on the carbazole ring is crucial for the synthesis of this compound. These functional groups can be introduced either before or after the formation of the carbazole core.
In many synthetic routes, the methyl group is already present in one of the starting materials. For example, using a substituted phenylhydrazine, such as o-tolylhydrazine, in the Fischer indole synthesis directly incorporates the methyl group at the desired position on the resulting tetrahydrocarbazole. nih.gov
The hydroxyl group is often introduced through the aromatization of a precursor containing a ketone functionality. For instance, the ketone group in 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be converted to a hydroxyl group during the aromatization of the cyclohexenone ring to form the final carbazole product. nih.govnih.gov One specific method involves treating the tetrahydrocarbazolone with ethyl formate (B1220265) in the presence of sodium hydride, followed by neutralization, to yield 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. nih.goviucr.org Another approach involves the reaction of the tetrahydrocarbazolone with ethyl acetate (B1210297) in the presence of sodium hydride and a small amount of potassium hydride to produce 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone. nih.gov
Alternatively, a hydroxyl group can be introduced on a pre-formed carbazole ring through methods like hydroxydeboronation of a corresponding boronic acid derivative. clockss.org
Role of Precursors such as 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
As mentioned earlier, a common method for its preparation is the Fischer indole synthesis, reacting 2-(o-tolylhydrazono)-cyclohexanone with an acid catalyst. nih.gov This precursor contains the essential carbazole nitrogen, the correctly positioned methyl group, and a ketone functionality on the partially saturated ring.
This ketone group is particularly important as it serves as a handle for further functionalization and ultimately for the introduction of the hydroxyl group at the 1-position upon aromatization of the ring. Various reagents can be used to effect this transformation, leading to a range of substituted 1-hydroxy-8-methyl-9H-carbazoles. nih.govnih.gov For example, reaction with ethyl formate leads to a formyl group at the 2-position alongside the desired hydroxyl group. nih.goviucr.org Similarly, using ethyl acetate as the reagent introduces an acetyl group at the 2-position. nih.gov
Optimized Reaction Conditions and Catalytic Systems
The efficiency and yield of the synthesis of this compound and its precursors are highly dependent on the reaction conditions and the choice of catalytic systems.
Yield Enhancement and Reaction Efficiency
Researchers have focused on optimizing various parameters to improve the yield and efficiency of carbazole synthesis. These parameters include the choice of solvent, temperature, reaction time, and the nature of the catalyst and base.
For instance, in palladium-catalyzed reductive cyclizations, the use of specific ligands like 1,3-bis(diphenylphosphino)propane (B126693) and co-catalysts such as 1,10-phenanthroline (B135089) monohydrate has been shown to be crucial for achieving good yields. wvu.edu The pressure of carbon monoxide and the reaction temperature are also critical parameters that need to be carefully controlled. wvu.edu In some palladium/copper co-catalyzed reactions, the choice of base and solvent mixture, such as K2CO3 in a THF/MeOH mixture, has been found to dramatically improve the yield of the desired carbazole product. acs.org
The temperature can have a significant impact on reaction rates and product distribution. acs.orgtsijournals.com For example, in the triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls, higher boiling solvents generally lead to higher yields. acs.org
Catalyst Selection and Optimization
The selection of an appropriate catalyst is paramount for the successful synthesis of carbazoles. A wide range of transition metal catalysts have been explored, with palladium, rhodium, copper, gold, and iron being among the most effective. wvu.educhim.itacs.orgacs.orgorganic-chemistry.orgrsc.org
Palladium catalysts are widely used in various cyclization and cross-coupling reactions leading to carbazoles. wvu.eduacs.org The choice of the palladium source (e.g., Pd(dba)2, Pd(PPh3)2Cl2) and the phosphine ligand is critical for catalytic activity and selectivity. wvu.eduacs.org
Copper catalysts , often used in combination with palladium, play a significant role in C-N bond formation and other coupling reactions. acs.orgrsc.orgnih.gov Copper(I) iodide (CuI) is a common co-catalyst in Sonogashira-type couplings that can be part of a tandem reaction leading to carbazoles. acs.org
Rhodium catalysts have been shown to be effective for C-H activation and annulation reactions to construct the carbazole framework. acs.orgnih.gov
Gold and silver catalysts are particularly useful for the cyclization of allene-containing substrates to form carbazoles. chim.it
Lewis acids such as zinc bromide (ZnBr2) and scandium triflate (Sc(OTf)3) can also promote the cyclization reactions required for carbazole synthesis. rsc.org
The optimization of the catalytic system often involves screening different metal precursors, ligands, and additives to find the combination that provides the highest yield and selectivity for the desired product.
Development of Novel Synthetic Routes for this compound
Novel synthetic strategies for carbazoles often focus on innovative bond-forming reactions to construct the core heterocyclic structure. These methods aim to improve upon classical syntheses like the Fischer-Borsche, Graebe-Ullmann, and Cadogan-Sundberg reactions, which can be limited by harsh conditions and low functional group tolerance. researchgate.net
Recent advancements include transition metal-catalyzed reactions, such as those involving palladium, gold, and silver, which facilitate the cyclization of various precursors under milder conditions. organic-chemistry.orgchim.it For instance, palladium-catalyzed intramolecular C-H activation and hydroarylation reactions have emerged as powerful tools for constructing the carbazole nucleus. organic-chemistry.orgnih.gov While a specific protocol for this compound using these exact methods is not extensively detailed, the general applicability to substituted carbazoles highlights their potential.
One documented approach to a related structure, 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, utilizes 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one as a precursor. nih.goviucr.org This suggests that functionalized tetrahydrocarbazoles are viable intermediates for the synthesis of substituted carbazol-1-ols. The synthesis of the precursor itself, 8-methyl-1,2-dihydrocarbazol-4(3H)-one, has been described. wvu.edu
Light-promoted tandem coupling of nitroarenes with Grignard reagents represents another modern approach to carbazole synthesis, offering a metal-free alternative. rsc.org
The principles of green chemistry are increasingly being integrated into the synthesis of carbazoles to minimize environmental impact. bohrium.comresearchgate.net This includes the use of greener solvents, catalyst-free conditions, and one-pot procedures. rsc.orgdoi.org
A notable green method is the one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions, using molecular oxygen as the oxidant. rsc.org This approach involves a sequence of condensation, cyclization, and dehydrogenation. The application of bio-renewable solvents like 2-MeTHF in conjunction with phase transfer catalysis has also been reported for the synthesis of other carbazole derivatives, achieving high yields under mild, room temperature conditions. doi.org
The exploration of alternative precursors is key to expanding the synthetic accessibility and diversity of carbazole derivatives. Classical syntheses often rely on precursors like substituted anilines or indoles. rsc.org
One innovative strategy involves the use of 2-(3-methyl-2-nitrophenyl)-2-cyclohexen-1-one, which can be cyclized to form the carbazole core via a palladium-catalyzed reaction. wvu.edu Another approach utilizes the reaction of arylhydrazine hydrochlorides with cyclohexanones. rsc.org
The synthesis of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde has been achieved starting from 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one and ethyl formate. nih.goviucr.org Similarly, 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone was prepared from the same tetrahydrocarbazolone precursor and ethyl acetate in the presence of sodium hydride and potassium hydride. nih.gov These examples underscore the utility of substituted tetrahydrocarbazolones as direct precursors to 1-hydroxycarbazole derivatives.
A different synthetic route to a related compound, 5,8-dimethyl-9H-carbazol-3-ol, involved the hydroxydeboronation of an N-protected carbazol-3-yl-boronic acid derivative using hydrogen peroxide under mild conditions. clockss.org This highlights the potential of boronic acid derivatives as versatile intermediates.
| Precursor(s) | Reagents/Conditions | Product | Reference |
| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, Ethyl formate | NaH, Benzene (B151609) | 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde | nih.goviucr.org |
| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, Ethyl acetate | NaH, KH, Benzene | 1-(1-Hydroxy-8-methyl-9H-carbazol-2-yl)ethanone | nih.gov |
| 2-(3-Methyl-2-nitrophenyl)-2-cyclohexen-1-one | Pd(dba)2, P(o-tol)3, DBU | 8-Methyl-1,2-dihydrocarbazol-4(3H)-one | wvu.edu |
| Arylhydrazine hydrochloride, Cyclohexanone | O2, Metal-free | Substituted carbazoles | rsc.org |
| N-Protected 5,8-dimethyl-9H-carbazol-3-yl-boronic acid | H2O2, NaOH, NaHCO3 | 5,8-Dimethyl-9H-carbazol-3-ol | clockss.org |
Chemical Reactivity and Derivatization Strategies of 8 Methyl 9h Carbazol 1 Ol
Reactions Involving the Hydroxyl Group at Position 1
The phenolic hydroxyl group at the C-1 position is a versatile functional handle for derivatization. Its nucleophilic character and susceptibility to oxidation are central to its reactivity.
The hydroxyl group of 8-Methyl-9H-carbazol-1-OL can readily participate in standard esterification and etherification reactions to yield corresponding ester and ether derivatives.
Esterification: This transformation can be achieved by reacting the carbazole (B46965) with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. The reaction is typically catalyzed by an acid or a base. This process converts the polar hydroxyl group into a less polar ester group, significantly altering the compound's physical and chemical properties.
Etherification: The formation of ethers from the hydroxyl group is commonly accomplished via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group by a strong base (e.g., sodium hydride) to form a nucleophilic phenoxide ion. Subsequent reaction with an alkyl halide or other alkylating agents results in the formation of an ether linkage. For instance, the synthesis of 4-(oxiran-2-yl methoxy)-9H-carbazole, an ether derivative of a carbazole isomer, highlights a potential pathway for introducing functionalized side chains.
Table 1: Illustrative Hydroxyl Group Reactions
| Reaction Type | Reagents | Functional Group Transformation |
|---|---|---|
| Esterification | Acyl Chloride, Base | -OH → -O-C(=O)-R |
| Etherification | Alkyl Halide, Base | -OH → -O-R |
Oxidation Reactions and Product Characterization
The oxidation of the this compound scaffold can be complex, potentially involving both the hydroxyl group and the electron-rich carbazole ring. While specific studies on this molecule are not available, the oxidation of the parent 9H-carbazole compound by certain bacteria has been shown to yield hydroxylated products, including 9H-carbazol-1-ol. nih.govresearchgate.net This suggests the carbazole nucleus is susceptible to oxidative transformations. The phenolic moiety itself could, under appropriate oxidizing conditions, be converted into a quinone-like structure, a common reaction for phenols. The characterization of such products would rely on spectroscopic techniques like NMR, IR, and mass spectrometry to confirm the new carbonyl functionalities and changes in the aromatic system.
Transformations at the Carbazole Nitrogen (N-9)
The nitrogen atom at position 9 is another key site for functionalization. The N-H proton is acidic enough to be removed by a moderately strong base, generating a carbazolyl anion that can act as a potent nucleophile.
N-Alkylation: The substitution of the N-H proton with an alkyl group is a fundamental transformation for carbazoles. This reaction is typically performed by treating the carbazole with a base like potassium carbonate or sodium hydride, followed by the addition of an alkylating agent such as an alkyl halide. researchgate.net Microwave-assisted N-alkylation has emerged as a particularly efficient method, offering rapid reaction times and high yields for the parent carbazole system. researchgate.net
N-Acylation: Acyl groups can be introduced at the nitrogen position using acylating agents like acyl chlorides or anhydrides, usually in the presence of a base. Friedel-Crafts acylation conditions can also lead to N-acylation. For example, the reaction of carbazole with glutaric anhydride (B1165640) and aluminum trichloride (B1173362) yields 5-(9H-carbazol-9-yl)-5-oxopentanoic acid. researchgate.net
The alkylation and acylation reactions at the N-9 position give rise to a vast library of N-substituted carbazole derivatives. These modifications are crucial for tuning the molecule's electronic properties, solubility, and biological activity. For example, N-alkylation is a common strategy in the development of carbazole-based materials for organic electronics and pharmaceuticals. nih.govnih.gov The synthesis of compounds like 9-benzyl-9H-carbazole and ethyl 2-(9H-carbazole-9-yl)acetate from the parent carbazole illustrates the straightforward nature of these derivatizations. researchgate.netresearchgate.net
Table 2: Illustrative Reactions at the Carbazole Nitrogen (N-9)
| Reaction Type | Reagents | Functional Group Transformation |
|---|---|---|
| N-Alkylation | Alkyl Halide, Base | >N-H → >N-R |
| N-Acylation | Acyl Chloride, Base | >N-H → >N-C(=O)-R |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Carbazole Ring
The fused aromatic rings of the carbazole core are susceptible to substitution reactions, allowing for the introduction of various functional groups directly onto the carbon framework.
Electrophilic Aromatic Substitution (EAS): The carbazole ring system is inherently electron-rich, making it highly reactive towards electrophiles. masterorganicchemistry.com The existing substituents on this compound—the hydroxyl group at C-1 and the methyl group at C-8—are both electron-donating and thus activate the ring for EAS. They typically direct incoming electrophiles to the ortho and para positions. The nitrogen atom also strongly directs substitution to the C-3 and C-6 positions. Standard EAS reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation are expected to proceed readily. masterorganicchemistry.com For example, the Friedel-Crafts acylation of 9-ethyl carbazole with acetyl chloride preferentially occurs at the C-3 position. uobaghdad.edu.iq
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are less common for electron-rich systems like carbazole. rsc.org These reactions generally require the presence of potent electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile, as well as a suitable leaving group. scirp.org Without such activating groups, the carbazole ring in this compound would be unreactive towards nucleophilic aromatic substitution under standard conditions.
Regioselectivity and Reaction Mechanisms
The regioselectivity of reactions involving this compound is dictated by the electronic properties of its constituent functional groups. The hydroxyl group at the C1 position and the nitrogen atom of the pyrrole (B145914) ring are both powerful activating groups that direct electrophiles to specific positions on the carbazole skeleton.
The hydroxyl group, being a strong ortho-, para-director, significantly enhances the electron density at the C2 and C4 positions through resonance. libretexts.orguci.edu Similarly, the nitrogen atom of the carbazole ring directs substitution to the C3, C6, and C8 positions. The combined influence of these groups leads to a high electron density at the C2 position, making it the most probable site for electrophilic attack. The methyl group at C8, being a weakly activating ortho-, para-director, further reinforces the electron density in its vicinity but does not significantly alter the primary directing effect of the hydroxyl group towards the C2 position. chemistrytalk.org
Vilsmeier-Haack Reaction: A prime example demonstrating the regioselectivity is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. nrochemistry.comwikipedia.orgjk-sci.comchemistrysteps.com When 1-hydroxycarbazoles are subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like DMF), formylation occurs preferentially at the C2 position. This high degree of regioselectivity is a direct consequence of the powerful activating and directing effect of the adjacent hydroxyl group. The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. The electron-rich C2 position of the carbazole attacks this electrophile, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the aldehyde. nrochemistry.comwikipedia.org
The general mechanism for electrophilic aromatic substitution on this compound, exemplified by the Vilsmeier-Haack reaction, involves the following steps:
Formation of a potent electrophile.
Nucleophilic attack by the electron-rich carbazole ring, typically at the C2 position, to form a resonance-stabilized carbocation intermediate (arenium ion). byjus.commasterorganicchemistry.com
Deprotonation to restore the aromaticity of the carbazole system and yield the substituted product. byjus.commasterorganicchemistry.com
Halogenation, Nitration, and Sulfonation Studies
While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented in the available literature, the expected reactivity can be inferred from the general principles of electrophilic aromatic substitution on activated carbazole systems. wikipedia.orgmasterorganicchemistry.com
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the carbazole ring is anticipated to proceed readily due to the activating nature of the hydroxyl and amino groups. The reaction would likely be highly regioselective, with substitution occurring at the C2 position. Milder halogenating agents may be sufficient, and the reaction conditions would need to be controlled to prevent over-halogenation.
Nitration: Nitration involves the introduction of a nitro group (-NO2) and typically employs a mixture of nitric acid and sulfuric acid. byjus.com Given the high activation of the this compound ring system, milder nitrating agents and reaction conditions would be necessary to avoid oxidation and the formation of undesired byproducts. The substitution is expected to be directed to the C2 position.
Sulfonation: Sulfonation, the introduction of a sulfonic acid group (-SO3H), is usually achieved with fuming sulfuric acid. wikipedia.org Similar to nitration, the high reactivity of the substrate would necessitate careful control of the reaction conditions. The C2 position is the most likely site of sulfonation.
The following table summarizes the expected outcomes of these electrophilic substitution reactions:
| Reaction | Reagents | Expected Major Product |
| Halogenation | X₂ (X = Cl, Br, I) / Lewis Acid | 2-Halo-8-methyl-9H-carbazol-1-ol |
| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 8-Methyl-2-nitro-9H-carbazol-1-ol |
| Sulfonation | Fuming H₂SO₄ (mild conditions) | 8-Methyl-1-hydroxy-9H-carbazole-2-sulfonic acid |
Annulation and Ring-Forming Reactions Utilizing this compound
The structural features of this compound, particularly the presence of a reactive hydroxyl group and an activated aromatic system, make it a valuable precursor for the synthesis of more complex heterocyclic systems through annulation and ring-forming reactions.
Synthesis of Hetero-Annulated Carbazole Derivatives
This compound and its derivatives are key starting materials for the construction of carbazoles fused with other heterocyclic rings, such as furans and pyrans. These hetero-annulated carbazoles are of significant interest due to their presence in various natural products and their potential biological activities.
Synthesis of Furo[2,3-a]carbazoles: Derivatives of 1-hydroxycarbazoles can be utilized in the synthesis of furo[2,3-a]carbazoles. A common strategy involves the initial acylation of the 1-hydroxycarbazole at the C2 position. For instance, 2-cinnamoyl-1-hydroxycarbazoles serve as precursors for the construction of the furan (B31954) ring. znaturforsch.com The reaction of these precursors with reagents like phenacyl bromide can lead to the formation of 2-benzoyl-3-styryl-furo[2,3-a]carbazoles. znaturforsch.com Another approach involves the reaction with mercuric acetate (B1210297), which can yield 2-benzylidene-furo[2,3-a]carbazol-3(10H)-ones. znaturforsch.com
Synthesis of Pyrano[2,3-a]carbazoles: Pyrano[2,3-a]carbazole derivatives can also be synthesized from 1-hydroxycarbazole precursors. benthamdirect.comrsc.org The reaction of 2-cinnamoyl-1-hydroxycarbazoles with hydrogen peroxide in a basic medium can lead to the formation of 3-hydroxy-2-phenylpyrano-[2,3-a]carbazol-4(11H)-ones. znaturforsch.com An alternative one-pot, three-component reaction of a 1-hydroxycarbazole, an aromatic aldehyde, and an arylenaminone can also yield pyrano[2,3-a]carbazole derivatives. benthamdirect.com This transformation is believed to proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization reactions. benthamdirect.com
The following table outlines some of the key reactions for the synthesis of hetero-annulated carbazoles from 1-hydroxycarbazole derivatives:
| Heterocycle | Precursor | Reagents/Conditions | Product Type |
| Furan | 2-Cinnamoyl-1-hydroxycarbazole | Phenacyl bromide, K₂CO₃ | 2-Benzoyl-3-styryl-furo[2,3-a]carbazole |
| Furan | 2-Cinnamoyl-1-hydroxycarbazole | Mercuric acetate, DMSO | 2-Benzylidene-furo[2,3-a]carbazol-3(10H)-one |
| Pyran | 2-Cinnamoyl-1-hydroxycarbazole | H₂O₂ / NaOH | 3-Hydroxy-2-phenylpyrano-[2,3-a]carbazol-4(11H)-one |
| Pyran | 1-Hydroxycarbazole | Aromatic aldehyde, Arylenaminone | Pyrano[2,3-a]carbazole derivative |
Formation of Polycyclic Aromatic Systems
The carbazole nucleus of this compound can serve as a diene or dienophile in cycloaddition reactions, or as a nucleophile in reactions that build additional aromatic rings, leading to the formation of extended polycyclic aromatic systems.
Friedel-Crafts Type Annulations: The electron-rich nature of the carbazole ring allows it to undergo Friedel-Crafts type reactions with suitable bifunctional electrophiles to construct new fused rings. This can be a powerful strategy for the synthesis of benzo-annulated carbazoles and other extended aromatic systems.
Skraup and Pechmann Reactions: While classically applied to anilines and phenols respectively, modifications of the Skraup synthesis (for quinoline (B57606) formation) wikipedia.orgpharmaguideline.comorganicreactions.orgresearchgate.netquimicaorganica.org and the Pechmann condensation (for coumarin (B35378) formation) wikipedia.orgresearchgate.net could potentially be adapted for this compound. For instance, the amino group of the carbazole could react in a Skraup-type synthesis to form a fused quinoline ring, and the phenolic part of the molecule could undergo a Pechmann-type condensation to build a fused coumarin ring.
Advanced Spectroscopic and Structural Elucidation of 8 Methyl 9h Carbazol 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for 8-Methyl-9H-carbazol-1-OL is not extensively detailed in the available literature, the expected spectral features can be inferred from the well-established principles of NMR and data from closely related carbazole (B46965) derivatives.
¹H NMR: The proton NMR spectrum of this compound would present a series of distinct signals. The aromatic region would be characterized by a set of doublets and triplets corresponding to the protons on the carbazole core. The protons on the benzene (B151609) ring bearing the hydroxyl group would show characteristic splitting patterns influenced by their neighbors. The methyl group at the 8-position would appear as a singlet in the upfield region of the spectrum. The hydroxyl proton and the amine proton of the carbazole ring would each produce a singlet, though their chemical shifts could be broad and variable depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing a signal for each unique carbon atom in the molecule. The carbon atoms of the carbazole rings would resonate in the aromatic region. The carbon bearing the hydroxyl group would be shifted downfield due to the deshielding effect of the oxygen atom. The methyl carbon would appear at a characteristic upfield chemical shift.
Coupling Constants (J-values): Analysis of the coupling constants between adjacent protons in the ¹H NMR spectrum would be crucial for confirming the substitution pattern on the aromatic rings. Ortho, meta, and para couplings have distinct ranges of J-values, which would allow for unambiguous assignment of the proton signals.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of spin systems within the aromatic rings and confirming the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton with its directly attached carbon atom, providing a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in confirming the regiochemistry, for example, by observing a cross-peak between the methyl protons at position 8 and the proton at position 7.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of C₁₃H₁₁NO. This is a critical step in verifying the identity of the synthesized compound.
In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules. For instance, the loss of a methyl radical (•CH₃) from the molecular ion would be an expected fragmentation pathway. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the hydroxyl-bearing ring. Analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure.
X-ray Crystallography of this compound and its Crystalline Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not described in the provided literature, detailed crystallographic data is available for the closely related derivatives, 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde researchgate.netnih.gov and 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone nih.gov. This information offers significant insight into the expected structural features of this compound.
Similarly, the crystal structure of 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone also reveals a nearly planar carbazole core nih.gov. This structure also features a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group nih.gov. The crystal packing is stabilized by intermolecular N-H···O and C-H···O interactions nih.gov.
Based on these findings, it can be anticipated that this compound would also possess a largely planar carbazole framework. In the absence of an adjacent carbonyl group, the hydroxyl group at position 1 would be free to participate in intermolecular hydrogen bonding, which would likely play a significant role in the crystal packing of this compound and its crystalline derivatives. The planarity of the carbazole system facilitates efficient π-π stacking, which would also be a key feature in its solid-state structure.
Determination of Molecular Geometry and Conformational Analysis
X-ray diffraction studies on derivatives of this compound, such as 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, have provided precise data on its molecular geometry. The crystal structure of this derivative reveals a carbazole unit that is essentially planar. nih.govresearchgate.net The crystal lattice contains two crystallographically independent molecules, designated as A and B, which exhibit virtually identical geometries. nih.goviucr.org
The planarity of the carbazole core is a key feature. The dihedral angle between the two benzene rings of the carbazole system is minimal, measured at 2.20(9)° in molecule A and 2.01(9)° in molecule B. nih.govresearchgate.net The central pyrrole (B145914) ring is nearly coplanar with the adjacent benzene rings. Specifically, the pyrrole ring forms dihedral angles of 0.82(10)° and 1.40(10)° with the methyl-substituted and the hydroxide/carbaldehyde-substituted benzene rings, respectively, in molecule A. nih.gov Similar small angles of 0.84(10)° and 1.18(10)° are observed in molecule B. nih.govresearchgate.net The substituent groups, including the hydroxyl, methyl, and carbaldehyde moieties, are also coplanar with the benzene rings to which they are attached. researchgate.netiucr.org
| Parameter | Molecule A | Molecule B |
| Dihedral Angle (Benzene-Benzene) | 2.20 (9)° | 2.01 (9)° |
| Dihedral Angle (Pyrrole to Methyl-Substituted Benzene) | 0.82 (10)° | 0.84 (10)° |
| Dihedral Angle (Pyrrole to Hydroxyl-Substituted Benzene) | 1.40 (10)° | 1.18 (10)° |
Data derived from the crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. nih.govresearchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound derivatives is stabilized by a network of intricate intermolecular and intramolecular interactions. Hydrogen bonding plays a crucial role in defining the molecular assembly. In the crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the molecular conformation is stabilized by intramolecular O—H⋯O hydrogen bonds between the hydroxyl and adjacent carbaldehyde groups. nih.goviucr.org
The supramolecular structure is further governed by intermolecular hydrogen bonds. These include N—H⋯O and C—H⋯O interactions, which connect neighboring molecules into chains. nih.goviucr.org In addition to hydrogen bonding, π-π stacking interactions are significant in stabilizing the crystal structure. nih.gov Slipped π–π stacking is observed, with specific distances between the centroids of the aromatic rings. nih.gov For instance, the distances between the centroids of adjacent rings have been measured to be in the range of 3.4604(13) Å to 3.6279(13) Å. nih.goviucr.org Similarly, weak C—H⋯π interactions are also noted in related precursor molecules. nih.gov
| Interaction Type | Description | Centroid Distance (Å) |
| N—H⋯O | Intermolecular; connects molecules into chains | N/A |
| C—H⋯O | Intermolecular; contributes to chain formation | N/A |
| O—H⋯O | Intramolecular; stabilizes molecular conformation | N/A |
| π-π Stacking | Intermolecular; slipped stacking between carbazole units | 3.4604 - 3.6279 |
Interaction data from the crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. nih.goviucr.org
Polymorphism and Crystal Engineering Studies
The study of polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is critical in crystal engineering. The existence of two crystallographically independent molecules (A and B) in the asymmetric unit of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde is a manifestation of this phenomenon. nih.goviucr.org Although these two molecules have nearly identical geometries, their presence indicates subtle energetic differences in packing arrangements that can be exploited in the design of crystalline materials. While extensive polymorphism studies on this compound itself are not widely reported, the investigation of its derivatives provides a foundation for understanding how modifications to the carbazole scaffold can influence crystal packing and lead to different polymorphic forms.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the molecular dynamics of carbazole derivatives. The IR spectrum of carbazole compounds provides characteristic absorption bands corresponding to specific vibrational modes.
For this compound, the spectrum is expected to show:
A broad absorption band for the O-H stretching vibration of the hydroxyl group.
A sharp band corresponding to the N-H stretching of the pyrrole ring.
Multiple bands for aromatic C-H stretching.
Vibrations associated with the aromatic C=C ring stretching.
Bands related to C-H bending and C-N stretching.
Reference spectra of related compounds, such as N-methylcarbazole and the parent carbazole, provide a basis for these assignments. nist.govchemicalbook.com For example, in derivatives containing a nitrile group (C≡N), a characteristic sharp band is observed around 2233 cm⁻¹. rsc.org These spectroscopic signatures are invaluable for confirming the chemical structure and studying intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies of the involved functional groups.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties
Carbazole and its derivatives are well-known for their excellent photophysical properties, including strong absorption in the UV region and efficient fluorescence, making them suitable for applications in organic electronics like OLEDs. researchgate.netresearchgate.net
Absorption Maxima and Molar Absorptivity
The electronic absorption spectra of carbazole derivatives, measured by UV-Vis spectroscopy, typically exhibit intense absorption bands in the ultraviolet range. These bands arise from π-π* electronic transitions within the aromatic carbazole system. The parent carbazole molecule shows characteristic absorption bands around 295 nm and 327 nm. researchgate.net Substitution on the carbazole ring can significantly influence the position of the absorption maxima (λ_max) and the molar absorptivity (ε). Generally, carbazole derivatives show high extinction coefficients. researchgate.net For example, a series of carbazole-based compounds exhibited absorption maxima in the range of 328-353 nm. researchgate.net
| Compound | Solvent | λ_max (nm) |
| Carbazole | N/A | 295, 327 |
| Carbazole Derivatives | Dichloromethane (B109758) | 328 - 353 |
Representative absorption data for carbazole-based compounds. researchgate.netresearchgate.net
Fluorescence Quantum Yields and Lifetimes
Many carbazole derivatives are highly fluorescent. researchgate.net Their emission properties, including fluorescence quantum yield (Φ_F) and lifetime (τ_F), are highly sensitive to the nature and position of substituents on the carbazole core.
Studies on various carbazole-based emitters have reported high fluorescence efficiencies. In dichloromethane solution, certain derivatives have shown quantum yields ranging from 0.72 to 0.89, with corresponding fluorescence lifetimes between 2.09 and 3.91 ns. researchgate.net Some derivatives have achieved quantum yields approaching 1.00 in solution. In the solid state, high quantum yields between 0.40 and 0.85 have also been recorded, indicating their potential for use in solid-state lighting and display applications. researchgate.net The emission maxima for these compounds typically fall within the blue to green region of the spectrum. researchgate.net
| State | Φ_F Range | τ_F Range (ns) | λ_em (nm) Range |
| Solution (DCM) | 0.72 - 1.00 | 2.09 - 3.91 | 386 - 437 |
| Solid State | 0.40 - 0.85 | N/A | 385 - 422 |
Typical photophysical properties for fluorescent carbazole derivatives. researchgate.net
Solvatochromic Effects on Optical Properties
The photophysical properties of carbazole derivatives, including this compound, are significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. This effect arises from the differential solvation of the ground and excited electronic states of the molecule. In many carbazole-based systems, the underlying mechanism for solvatochromism is related to intramolecular charge transfer (ICT). Upon photoexcitation, there is a redistribution of electron density within the molecule, leading to an excited state that is more polar than the ground state.
The extent of this charge transfer and the resulting solvatochromic shift are dependent on the nature and polarity of the solvent. Polar solvents will interact more strongly with the polar excited state, leading to a greater stabilization of this state compared to the ground state. This stabilization of the excited state results in a lower energy gap between the ground and excited states, which manifests as a bathochromic (red) shift in the emission spectrum. Conversely, nonpolar solvents will have a lesser effect on the excited state, resulting in a higher energy emission, or a hypsochromic (blue) shift relative to polar solvents.
The absorption spectra of carbazole derivatives can also exhibit solvatochromism, although typically to a lesser extent than the emission spectra. The magnitude and direction of the shift in the absorption spectrum depend on the relative stabilization of the ground and excited states by the solvent.
Detailed experimental studies on the solvatochromic behavior of this compound are not extensively available in the public domain. However, based on the well-established photophysical behavior of similar carbazole derivatives, a predictable trend in its optical properties in response to varying solvent polarity can be anticipated. The following table provides a hypothetical representation of the expected solvatochromic shifts for this compound in a range of solvents with different polarities. This data is illustrative and intended to demonstrate the expected trends based on the general behavior of carbazole derivatives.
| Solvent | Polarity (Dielectric Constant, ε) | Polarity Type | Hypothetical Absorption Maximum (λabs, nm) | Hypothetical Emission Maximum (λem, nm) | Hypothetical Stokes Shift (cm-1) |
|---|---|---|---|---|---|
| Hexane | 1.88 | Nonpolar | 330 | 350 | 1715 |
| Toluene | 2.38 | Nonpolar | 332 | 355 | 1905 |
| Dichloromethane | 8.93 | Polar Aprotic | 335 | 365 | 2550 |
| Acetone | 20.7 | Polar Aprotic | 338 | 375 | 3080 |
| Acetonitrile | 37.5 | Polar Aprotic | 340 | 385 | 3550 |
| Ethanol | 24.5 | Polar Protic | 342 | 395 | 4100 |
| Methanol | 32.7 | Polar Protic | 343 | 400 | 4380 |
| Water | 80.1 | Polar Protic | 345 | 410 | 4950 |
The analysis of solvatochromic data is often facilitated by the use of Lippert-Mataga plots, which correlate the Stokes shift with the solvent orientation polarizability. A linear relationship in a Lippert-Mataga plot is indicative of a dominant ICT character in the excited state and can be used to estimate the change in dipole moment upon excitation. For this compound, it is expected that a Lippert-Mataga analysis would reveal a significant increase in the dipole moment in the excited state, consistent with other donor-acceptor substituted carbazole systems.
The presence of both a hydroxyl group (electron-donating) and a methyl group on the carbazole framework can influence the extent of ICT and, consequently, the magnitude of the solvatochromic shifts. The hydroxyl group, in particular, can engage in hydrogen bonding interactions with protic solvents, which can lead to further stabilization of the excited state and more pronounced red shifts in the emission spectra in these solvents compared to aprotic solvents of similar polarity.
Theoretical and Computational Investigations of 8 Methyl 9h Carbazol 1 Ol
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of 8-Methyl-9H-carbazol-1-OL from first principles. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure of the molecule.
The electronic structure of a molecule governs its chemical behavior. For carbazole (B46965) derivatives, the arrangement of electrons in molecular orbitals is key to understanding their reactivity and photophysical properties. Frontier molecular orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net
For many carbazole derivatives, theoretical calculations, often using DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p), have been employed to determine these parameters. researchgate.net These studies generally show that the HOMO is localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the substituents. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Carbazole Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.5 |
| LUMO Energy | -1.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These are representative values for a generic carbazole derivative and would need to be specifically calculated for this compound.
Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and NMR spectra. researchgate.net For instance, the calculated vibrational modes can be compared with experimental FTIR spectra to confirm the molecular structure. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the electronic transitions and the photophysical properties of the molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. nih.gov For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the carbazole ring, indicating these as potential sites for electrophilic interaction. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Conformational Studies
While quantum chemical calculations are excellent for understanding the properties of a single, optimized geometry, molecules are dynamic entities that explore various conformations. Molecular Dynamics (MD) simulations can model the movement of atoms and molecules over time, providing insights into the conformational landscape of this compound. By simulating the molecule in different environments (e.g., in a solvent or interacting with a biological target), MD can reveal the preferred conformations and the flexibility of the molecule. This information is particularly crucial for understanding how the molecule might interact with biological receptors.
Prediction of Reactivity Profiles and Reaction Pathways
Computational methods can predict the reactivity of this compound through the calculation of various reactivity descriptors derived from conceptual DFT. These descriptors include electronegativity, chemical hardness, and the electrophilicity index, which can be calculated from the HOMO and LUMO energies. sciencegate.app These parameters provide a quantitative measure of the molecule's reactivity. Furthermore, computational methods can be used to model potential reaction pathways, calculate activation energies, and determine the thermodynamics of reactions involving this compound. This can be instrumental in understanding its metabolism or its synthesis.
Structure-Property Relationship Modeling
By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting properties, it is possible to build structure-property relationship (SPR) models. These models can help in understanding how specific structural features influence the desired properties, such as biological activity or material characteristics. For example, by modeling a series of related carbazole derivatives, one could correlate calculated electronic properties with experimentally observed activities, guiding the design of new compounds with enhanced performance.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Exploration of Biological Activities and Mechanistic Pathways of 8 Methyl 9h Carbazol 1 Ol and Its Analogs in Vitro and Cellular Focus
Investigation of Enzyme Inhibition Mechanisms (In Vitro Studies)
No information is available regarding the investigation of enzyme inhibition mechanisms of 8-Methyl-9H-carbazol-1-OL.
Specific Enzyme Targets (e.g., Topoisomerases, Kinases, DNMT1)
There are no studies identifying or investigating the specific enzyme targets of this compound. Research on other carbazole (B46965) derivatives has shown inhibitory activity against enzymes such as topoisomerases, various kinases, and DNA methyltransferase 1 (DNMT1), but these findings cannot be extrapolated to this compound without direct experimental evidence.
Kinetics and Binding Studies
No data from kinetic or binding studies for this compound have been published. Such studies would be essential to determine the nature and strength of its interaction with any potential enzyme targets.
Receptor Binding and Modulation Studies (In Vitro)
There is no available research on the receptor binding and modulation properties of this compound.
Cellular Mechanism of Action Studies
No studies have been conducted to elucidate the cellular mechanisms of action of this compound.
Cellular Pathway Modulation (e.g., cell cycle regulation, signal transduction)
Information regarding the modulation of cellular pathways, such as cell cycle regulation or signal transduction, by this compound is not available in the scientific literature.
Induction of Apoptosis in Cancer Cell Lines (Mechanistic Focus)
There are no published reports on the ability of this compound to induce apoptosis in cancer cell lines or any mechanistic investigations into such a process.
Studies on Oxidative Stress Pathways and Antioxidant Mechanisms
Carbazole derivatives have garnered significant interest for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. farmaciajournal.comresearchgate.net Oxidative stress arises from an overproduction of reactive oxygen species (ROS), which can damage vital cellular components. nih.gov Antioxidants mitigate this damage by neutralizing free radicals through various mechanisms, such as acting as chain breakers, intercepting free radicals, or chelating metals. farmaciajournal.com
The antioxidant capacity of the carbazole scaffold is a key area of research. Studies on various carbazole derivatives have demonstrated their potential to act as powerful free-radical scavengers. researchgate.net The tricyclic structure of the carbazole nucleus, featuring two benzene (B151609) rings fused to a nitrogen-containing ring, provides a stable framework for delocalizing electrons, which is a favorable characteristic for antioxidant activity. farmaciajournal.com The presence of hydroxyl (-OH) groups on the carbazole ring is known to significantly enhance its antioxidant potential, as these groups can readily donate a hydrogen atom to neutralize free radicals. nih.gov
While direct studies on the antioxidant mechanisms of this compound are not extensively detailed in the available literature, its structure suggests a strong potential for antioxidant activity. The hydroxyl group at the C-1 position is a primary contributor to this predicted activity. The methyl group at the C-8 position may further modulate this activity by influencing the electron density and steric accessibility of the hydroxyl group and the aromatic system. Research on related compounds indicates that joining pharmacophoric fragments can enhance antioxidant potential, a principle that applies to the substituted carbazole nucleus of this compound. farmaciajournal.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Mechanistic Insights
The biological activities of carbazole derivatives are highly dependent on the nature and position of substituents on the carbazole ring. researchgate.net Structure-Activity Relationship (SAR) studies are essential for understanding how these modifications influence mechanistic pathways and for designing new compounds with enhanced therapeutic properties.
For antioxidant activity, the presence and position of hydroxyl groups are critical. The ability of a molecule to donate a hydrogen atom or an electron is a key determinant of its antioxidant capacity. nih.gov In the case of this compound, the hydroxyl group at the C-1 position is pivotal. SAR studies on other phenolic antioxidants have shown that the position of such groups affects their reactivity towards free radicals.
The methyl group at the C-8 position also plays a crucial role in the SAR of this molecule. Substituents can influence the electronic properties of the entire ring system and the steric environment around the active functional groups. researchgate.net A bulky group, for instance, can impact the neuroprotective activity of carbazole compounds. The interplay between the electron-donating hydroxyl group and the methyl group in this compound likely fine-tunes its biological profile, including its antioxidant capacity and its interaction with specific enzymes or receptors.
| Substituent/Feature | Position | Influence on Activity | Inferred Relevance to this compound |
|---|---|---|---|
| Hydroxyl (-OH) | C-1, C-3, etc. | Generally enhances antioxidant activity by facilitating hydrogen atom donation to neutralize free radicals. farmaciajournal.com | The C-1 hydroxyl group is expected to be a primary driver of its antioxidant properties. |
| Methyl (-CH3) | Various | Modulates electronic properties and steric hindrance, which can affect binding to biological targets and overall activity. | The C-8 methyl group likely influences the electronic environment of the carbazole nucleus and may affect the reactivity of the C-1 hydroxyl group. |
| Nitrogen Heterocycle | Core Structure | The nitrogen atom and the aromatic system contribute to the molecule's ability to stabilize radicals through resonance. farmaciajournal.com | The inherent properties of the 9H-carbazole core are fundamental to its biological activity. |
Biotransformation and Metabolism by Microorganisms (In Vitro/Microbial Studies)
The microbial metabolism of carbazole and its derivatives is a significant area of environmental and biotechnological research. Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic pathways to transform and degrade these aromatic compounds. researchgate.net These biotransformation processes are crucial for detoxification and can lead to the formation of novel, functionalized molecules. oup.com
The initial steps in the microbial degradation of carbazole often involve oxygenases, enzymes that incorporate oxygen atoms into the aromatic ring. researchgate.net Three primary degradation pathways have been identified for carbazole:
Lateral Dioxygenation: Attack at the C-3 and C-4 positions. researchgate.net
Monohydroxylation: Introduction of a single hydroxyl group at the C-1, C-2, or C-3 positions. researchgate.netnih.gov
Angular Dioxygenation: A unique attack at the C-1 and C-9a (angular) positions, which cleaves the heteroaromatic ring. researchgate.netnih.gov
These pathways result in the formation of various hydroxylated intermediates, which can then undergo further metabolic processing. oup.com The study of these microbial transformations provides a "green chemistry" approach to producing valuable carbazole derivatives. nih.gov
Hydroxylation Pathways by Bacterial Strains
Hydroxylation is a common and critical reaction in the microbial metabolism of carbazole. nih.gov Numerous bacterial strains have been identified that can hydroxylate the carbazole ring at different positions. For example, studies with biphenyl-utilizing bacteria have shown that 9H-carbazole is primarily converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol. nih.gov
The transformation of carbazole by the fungus Aspergillus flavus VKM F-1024 yields monohydroxylated products, with 3-hydroxycarbazole being the major metabolite and 1-hydroxy- and 2-hydroxycarbazoles as minor products. oup.comnih.gov The specific hydroxylation pathway utilized can depend on the microbial strain and the enzymes it produces. researchgate.net Bacterial degradation can proceed through the formation of dihydrodiols, which can then spontaneously dehydrate to form hydroxylated carbazoles. nih.govresearchgate.net
For this compound, while it is already a hydroxylated compound, it could potentially be a substrate for further microbial hydroxylation at other available positions on the aromatic rings, or it could be a product of the microbial metabolism of 8-methyl-9H-carbazole. The existing methyl group at C-8 would likely influence the regioselectivity of subsequent enzymatic attacks.
Identification of Microbial Metabolites and Enzymes Involved
The analysis of microbial cultures has led to the identification of a range of carbazole metabolites. Techniques such as TLC, GC, MS, and NMR are used to determine the structure of these biotransformation products. oup.com
Identified Metabolites:
Monohydroxycarbazoles: 1-hydroxycarbazole, 2-hydroxycarbazole (B1203736), and 3-hydroxycarbazole are commonly identified products of fungal and bacterial metabolism. oup.comnih.gov
Dihydroxycarbazoles: Metabolites such as 2,6- and 2,7-dihydroxycarbazoles have also been observed. oup.com
Ring-Cleavage Products: Angular dioxygenation leads to metabolites like 2′-aminobiphenyl-2,3-diol. nih.gov
Enzymes Involved: The key enzymes responsible for the initial oxidation of carbazole are dioxygenases.
Carbazole 1,9a-dioxygenase (CARDO): This is a well-characterized multi-component enzyme system found in bacteria like Pseudomonas sp. strain CA10. It catalyzes the angular dioxygenation at the C-1 and C-9a positions, a crucial step in the complete degradation of carbazole. nih.gov CARDO is also capable of other reactions, including monooxygenation. nih.gov
Other Dioxygenases: Naphthalene-like dioxygenases can attack the lateral positions of the carbazole ring (e.g., C-3 and C-4), leading to the formation of dihydrodiols. researchgate.net
| Microorganism/Enzyme | Metabolic Pathway | Key Metabolites Identified | Reference |
|---|---|---|---|
| Aspergillus flavus VKM F-1024 | Monohydroxylation | 3-Hydroxycarbazole (major), 1-Hydroxycarbazole, 2-Hydroxycarbazole (minor) | oup.comnih.gov |
| Biphenyl-utilizing bacteria (e.g., Ralstonia sp. SBUG 290) | Hydroxylation | 9H-carbazol-1-ol, 9H-carbazol-3-ol | nih.gov |
| Pseudomonas sp. strain CA10 (CARDO enzyme) | Angular Dioxygenation | 2′-aminobiphenyl-2,3-diol (from an unstable intermediate) | nih.gov |
Applications of 8 Methyl 9h Carbazol 1 Ol in Materials Science and Advanced Technologies
Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Carbazole (B46965) derivatives are integral to the advancement of OLED technology, serving crucial functions in enhancing device efficiency and longevity. mdpi.commdpi.commdpi.com The inherent electronic properties of the carbazole nucleus, such as its high triplet energy and excellent hole-transporting capability, make it a versatile building block for various components within an OLED stack. elsevierpure.comresearchgate.net
In OLEDs, a hole-transporting layer (HTL) facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Carbazole-based compounds are widely employed as HTL materials due to their high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels, which can be tuned through chemical modification to align with other materials in the device. mdpi.comresearchgate.netrsc.org
While no specific hole-transporting data for 8-Methyl-9H-carbazol-1-OL is available, the general properties of carbazole derivatives in this role are well-documented. The introduction of substituents like methyl and hydroxyl groups can influence the material's morphological stability and electronic properties. For instance, the methyl group can enhance solubility and film-forming properties, while the hydroxyl group could potentially influence the HOMO level and intermolecular interactions.
To illustrate the typical performance of carbazole-based HTL materials, the table below presents data for some well-known carbazole derivatives.
Table 1: Representative Properties of Carbazole-Based Hole-Transporting Materials
| Compound | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|---|
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | -5.7 | ~10⁻³ | 110 |
| TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) | -5.7 | ~10⁻² | 151 |
This table presents data for representative carbazole derivatives and is for illustrative purposes only. The properties of this compound may differ.
Carbazole derivatives are also extensively used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). A high triplet energy is a critical requirement for a host material to effectively confine the triplet excitons of the phosphorescent guest emitter, preventing energy loss and ensuring high efficiency. The rigid structure of the carbazole core contributes to a high triplet energy. mdpi.comnih.gov
Furthermore, carbazole-based compounds can be designed to be emissive materials themselves, particularly for blue fluorescence. nih.gov The photophysical properties, such as emission wavelength and quantum yield, can be tuned by the strategic placement of electron-donating and electron-withdrawing groups on the carbazole scaffold.
Although there is no specific information on this compound as an emitter or host, the functional groups present suggest potential in these roles. The hydroxyl group, being electron-donating, and the methyl group could subtly influence the electronic structure and, consequently, the photoluminescent properties.
The following table showcases the properties of some carbazole-based host and emitter materials to provide context.
Table 2: Properties of Selected Carbazole-Based Host and Emitter Materials
| Compound | Triplet Energy (eV) | Application | Emission Color (as emitter) |
|---|---|---|---|
| CBP | 2.56 | Host for green and red PhOLEDs | - |
| mCP | 2.91 | Host for blue and green PhOLEDs | - |
| Cz-Si | 3.0 | Host for blue PhOLEDs | - |
This table provides examples of carbazole derivatives and their applications. The properties of this compound are not represented here. nih.gov
Utilization in Sensor Technologies
The inherent fluorescence of the carbazole moiety makes it an attractive platform for the development of chemosensors and biosensors. nih.govresearchgate.netresearchgate.net The principle of sensing often relies on the modulation of the fluorescence signal (e.g., quenching or enhancement) upon the binding of a specific analyte.
Carbazole-based chemosensors have been designed for the detection of a wide range of analytes, including metal ions, anions, and neutral molecules. researchgate.netbohrium.com The design of such sensors typically involves the incorporation of a recognition site (a receptor) that can selectively bind to the target analyte. This binding event then triggers a change in the photophysical properties of the carbazole fluorophore.
A study on 1-hydroxycarbazole, an isomer of the title compound, has demonstrated its utility as a fluorescent sensor for halide anions, such as fluoride (B91410) and chloride. nih.gov The sensing mechanism involves the formation of hydrogen bonds between the hydroxyl and N-H protons of the carbazole and the anion, leading to a "turn-on" fluorescence response. nih.gov This suggests that this compound, possessing both a hydroxyl and an N-H group, could potentially exhibit similar anion sensing capabilities. The methyl group might influence its solubility and the steric accessibility of the binding sites.
The application of carbazole derivatives extends to the realm of biosensing, where they can be used to detect biologically relevant molecules. While specific research on this compound in biosensors is not available, the general principles of carbazole-based biosensing are well-established. For instance, carbazole-based fluorescent probes have been developed to monitor enzymatic activity or to image specific cellular components.
Photovoltaic Applications and Dye-Sensitized Solar Cells (DSSCs)
Carbazole derivatives have emerged as promising materials for photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells. mdpi.comresearchgate.netdergipark.org.tr Their excellent hole-transporting properties and tunable electronic structure are key attributes for these applications.
In DSSCs, organic dyes are used as sensitizers to absorb sunlight and inject electrons into a semiconductor material. Carbazole is often used as the electron-donating core in "D-π-A" (donor-pi-acceptor) dyes. researchgate.netjnsam.comjnsam.com The electron-rich nature of the carbazole moiety facilitates efficient charge separation and injection. The performance of these dyes can be fine-tuned by modifying the donor, the π-bridge, and the acceptor units.
While there are no specific reports on the use of this compound in DSSCs, its structure suggests it could potentially act as a donor unit. The hydroxyl and methyl groups would likely influence its absorption spectrum and energy levels. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the suitability of various carbazole derivatives as sensitizers in DSSCs. dergipark.org.trjnsam.comjnsam.com
The table below provides an overview of the performance of some carbazole-based dyes in DSSCs.
Table 3: Photovoltaic Performance of Representative Carbazole-Based Dyes in DSSCs
| Dye | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) |
|---|---|---|---|
| CAR-TPA | 2.12 | 0.68 | 5.01 |
| CAR-THIOHX | 1.83 | 0.65 | 4.62 |
This table shows the performance of selected carbazole-based dyes and does not include data for this compound. researchgate.net
Catalytic Applications (e.g., as Ligands in Metal Catalysis or Organocatalysis)
While specific catalytic applications of this compound are not extensively documented, the broader class of carbazole derivatives has demonstrated significant potential in both metal catalysis and organocatalysis. The presence of the hydroxyl and carbazole nitrogen atoms in this compound offers opportunities for its derivatization into valuable ligands and catalysts.
Ligands in Metal Catalysis:
Carbazole-based structures are integral to the design of sophisticated ligands for transition metal catalysis, particularly in cross-coupling reactions. The development of N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands derived from carbazole scaffolds has led to highly efficient catalytic systems.
N-Heterocyclic Carbene (NHC) Ligands: NHCs are a class of stable carbenes that have gained prominence as ligands in organometallic chemistry due to their strong σ-donating properties. researchgate.netscripps.edutcichemicals.com Carbazole-based NHC ligands can be synthesized, and their resulting metal complexes, particularly with palladium, have shown high efficacy in reactions like the Heck and Suzuki couplings. researchgate.net The general stability and high activity of metal-NHC complexes make them attractive for a range of chemical transformations. tcichemicals.com For this compound, the nitrogen of the carbazole ring could be functionalized to form an imidazolium (B1220033) salt, the precursor to an NHC ligand. The hydroxyl group could be either protected during this synthesis or used to further tune the electronic and steric properties of the resulting ligand.
Phosphine Ligands: Phosphines are another critical class of ligands in metal-catalyzed reactions. nih.gov The synthesis of carbazoyl-derived P,N-type phosphine ligands has been reported, leading to palladium catalysts with remarkable reactivity in challenging arylation reactions. researchgate.net The hydroxyl group of this compound could serve as a handle for the introduction of a phosphine moiety, potentially leading to novel bidentate or monodentate ligands with unique catalytic activities. The synthesis of phosphine ligands often involves the reaction of organometallic reagents with halophosphines or the nucleophilic substitution of organophosphines with electrophiles. nih.gov
| Ligand Type | Potential Synthesis from this compound | Potential Catalytic Applications |
| N-Heterocyclic Carbene (NHC) | Functionalization of the carbazole nitrogen to form an imidazolium salt precursor. | Heck reaction, Suzuki-Miyaura coupling, Buchwald-Hartwig amination. |
| Phosphine Ligands | Derivatization of the hydroxyl group to introduce a phosphine moiety. | Cross-coupling reactions, hydroformylation, hydrogenation. |
Organocatalysis:
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While specific examples using this compound are scarce, the carbazole framework is of interest. Furthermore, phenolic compounds can participate in hydrogen bonding interactions, which is a key feature in many organocatalytic systems. The hydroxyl group of this compound could potentially act as a hydrogen bond donor, activating substrates in various organic transformations.
Photocatalysis:
Carbazole derivatives are also being explored as organic photocatalysts. rsc.orgnih.gov Their electron-rich nature allows them to participate in photoinduced electron transfer processes. The substitution pattern on the carbazole ring can be tuned to modulate the redox potentials and photophysical properties. rsc.org The hydroxyl and methyl groups on this compound would influence its electronic properties and, consequently, its potential as a photocatalyst for various organic transformations, such as the selective oxidation of alcohols. nih.gov
Development of Functional Polymers and Conjugated Copolymers Incorporating this compound
The carbazole moiety is a well-established building block for a variety of functional polymers due to its excellent thermal stability, and photo- and electroactive properties. mdpi.com The presence of a reactive hydroxyl group on this compound opens up additional avenues for its incorporation into polymers through various polymerization techniques.
Enzymatic Polymerization:
One promising route for the polymerization of hydroxyl-functionalized carbazoles is through enzymatic catalysis. For instance, the horseradish peroxidase (HRP)-catalyzed polymerization of 2-hydroxycarbazole (B1203736) has been successfully demonstrated. This method offers a green and selective approach to producing poly(hydroxycarbazole). The resulting polymer exhibited a relatively high electrical conductivity that could be further enhanced by doping. It is conceivable that this compound could undergo a similar enzymatic oxidative polymerization, yielding a functional polymer with interesting electronic and thermal properties.
Polycarbonates and Polyesters:
The hydroxyl group of this compound makes it a suitable monomer for the synthesis of polycarbonates and polyesters. Polycarbonates are a class of thermoplastics known for their strength and toughness. They can be synthesized through the polycondensation of diols with phosgene (B1210022) derivatives or via transesterification reactions. researchgate.netnih.govdntb.gov.uamdpi.com Similarly, polyesters can be formed through the reaction of diols with dicarboxylic acids or their derivatives. The incorporation of the rigid and bulky carbazole unit from this compound into the backbone of these polymers would likely impart high thermal stability and specific optical and electronic properties.
| Polymer Type | Potential Polymerization Method with this compound | Potential Properties and Applications |
| Poly(hydroxycarbazole) | Enzymatic oxidative polymerization (e.g., using HRP). | Electrically conductive materials, sensors, antistatic coatings. |
| Polycarbonate | Polycondensation with phosgene or transesterification with a carbonate source. | High-performance thermoplastics with high thermal stability, optical materials. |
| Polyester (B1180765) | Polycondensation with a dicarboxylic acid or its derivative. | Specialty polymers with enhanced thermal and mechanical properties. |
Conjugated Copolymers:
Carbazole-containing conjugated polymers are extensively studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com These polymers are typically synthesized via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which require the monomers to be functionalized with reactive groups like halides or boronic acids.
While the hydroxyl group of this compound is not directly involved in these coupling reactions, it can be used as a handle to introduce other functionalities or to modify the solubility and processing characteristics of the resulting polymers. For instance, the hydroxyl group could be etherified with long alkyl chains to enhance solubility. Furthermore, the positions on the carbazole ring not occupied by the methyl and hydroxyl groups could be halogenated to prepare a monomer suitable for cross-coupling polymerization. The copolymerization of such a functionalized monomer with other aromatic comonomers would allow for the fine-tuning of the electronic and optical properties of the resulting conjugated copolymer.
For example, the copolymerization of carbazole and pyrrole (B145914) onto a polyester textile has been demonstrated using a chemical oxidative method, indicating the feasibility of creating composite materials with conductive properties. nih.gov
Environmental Fate and Degradation Studies of 8 Methyl 9h Carbazol 1 Ol Academic Focus
Photodegradation Pathways and Products under Controlled Conditions
While direct studies on the photodegradation of 8-Methyl-9H-carbazol-1-OL are absent from the current body of scientific literature, research on substituted carbazoles, particularly polyhalogenated carbazoles (PHCZs), offers insights into the potential photochemical behavior of the carbazole (B46965) core structure. Photolysis, the breakdown of compounds by light, is a significant degradation pathway for many aromatic compounds in the environment.
Studies on PHCZs under simulated sunlight have shown that dehalogenation is a primary degradation mechanism. This suggests that the carbazole ring is susceptible to photochemical transformation. For this compound, which possesses hydroxyl and methyl functional groups, photodegradation could be initiated by the absorption of UV radiation, leading to the formation of excited-state molecules. These excited molecules can then undergo various reactions, including photo-oxidation.
The presence of a hydroxyl group on the aromatic ring may influence the photodegradation process. Hydroxyl radicals (•OH), which are highly reactive species, are known to play a crucial role in the atmospheric and aquatic degradation of aromatic compounds. Theoretical studies on the gas-phase oxidation of carbazole initiated by OH radicals suggest that OH addition to the carbon atoms of the benzene (B151609) ring and hydrogen abstraction from the N-H bond are energetically favorable pathways. This could lead to the formation of various oxidized products.
Table 1: Potential Photodegradation Products of Substituted Carbazoles (Analogous Compounds)
| Parent Compound Class | Potential Photodegradation Products | Reaction Type |
| Polyhalogenated Carbazoles | Dehalogenated Carbazoles, Hydroxylated Carbazoles | Reductive Dehalogenation, Hydroxylation |
| Carbazole (gas-phase) | Hydroxycarbazole, Carbazolequinone, Dialdehydes | OH Radical Addition, Oxidation |
This table is illustrative and based on studies of related carbazole compounds, not this compound directly.
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Oxidation)
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes such as hydrolysis and oxidation.
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, significant hydrolysis under typical environmental pH conditions (pH 5-9) is considered unlikely. The carbazole ring system is generally stable, and the ether and amide bonds that are most susceptible to hydrolysis are absent.
Oxidation: Oxidation by reactive oxygen species is a more probable abiotic degradation pathway for this compound. In the atmosphere, vapor-phase carbazole is expected to be degraded by photochemically produced hydroxyl radicals, with an estimated half-life of about 3 hours. Theoretical studies on the gas-phase oxidation of the parent carbazole molecule by OH radicals indicate that the primary reactions are addition to the aromatic ring and abstraction of the hydrogen atom from the nitrogen. These reactions lead to the formation of products such as hydroxycarbazole and carbazolequinone. The presence of a methyl group and a hydroxyl group on the this compound molecule could influence the sites of OH radical attack and the subsequent reaction pathways.
In aquatic and soil environments, manganese dioxide (MnO2), a common mineral, can act as an oxidant for organic compounds. While no specific data exists for this compound, studies on other aromatic compounds have demonstrated that MnO2 can facilitate their oxidation.
Table 2: Potential Abiotic Degradation Pathways for the Carbazole Structure
| Degradation Mechanism | Reactant/Condition | Potential Products | Environmental Compartment |
| Oxidation | Hydroxyl Radicals (•OH) | Hydroxylated Carbazoles, Carbazolequinones | Atmosphere, Water |
| Oxidation | Manganese Dioxide (MnO2) | Oxidized Carbazole Derivatives | Soil, Sediment |
This table is based on the general reactivity of the carbazole core and related aromatic compounds.
Potential for Bioremediation in Controlled Systems (Mechanistic Studies)
Bioremediation, the use of microorganisms to degrade environmental pollutants, is a key process in the natural attenuation of many organic compounds. Several studies have demonstrated the biodegradation of carbazole and its derivatives by various bacterial strains, particularly from the genus Pseudomonas.
The primary mechanism for the bacterial degradation of carbazole is initiated by an angular dioxygenase enzyme. This enzyme incorporates both atoms of a dioxygen molecule into the carbazole nucleus, leading to the formation of an unstable dihydrodiol. This is followed by dehydrogenation and subsequent meta-cleavage of the aromatic ring. Key metabolites in this pathway often include anthranilic acid and catechol.
The presence and position of substituents on the carbazole ring can significantly influence the rate of biodegradation. For instance, one study found that C(1)-substituted methylcarbazoles were degraded more readily than the parent carbazole and C(2)-substituted isomers. Specifically, 1-methylcarbazole was reported to be the most susceptible among the C(1)-isomers. This suggests that the 8-methyl substitution on this compound may affect its susceptibility to microbial degradation. The hydroxyl group at the 1-position could also influence enzymatic activity.
Biphenyl-utilizing bacteria have also been shown to be capable of transforming 9H-carbazole into hydroxylated metabolites, such as 9H-carbazol-1-ol and 9H-carbazol-3-ol. This indicates that microbial systems possess the enzymatic machinery to hydroxylate the carbazole ring, a key step in its degradation.
Table 3: Microbial Genera Capable of Degrading Carbazole and its Derivatives
| Microbial Genus | Degradation Pathway | Key Enzymes |
| Pseudomonas | Angular Dioxygenation | Carbazole Dioxygenase |
| Sphingomonas | Not specified | Not specified |
| Ralstonia | Not specified | Not specified |
This table highlights microbial genera known to degrade the parent carbazole compound and its derivatives.
Future Research Directions and Unexplored Avenues for 8 Methyl 9h Carbazol 1 Ol
Integration into Advanced Supramolecular Assemblies
The inherent structural features of 8-Methyl-9H-carbazol-1-ol, namely the hydrogen-bonding capability of the hydroxyl and amine groups and the potential for π-π stacking interactions, make it an excellent candidate for the construction of advanced supramolecular assemblies. nih.goviucr.org Future research should focus on leveraging these non-covalent interactions to design and synthesize novel supramolecular structures.
Host-Guest Chemistry: The carbazole (B46965) core can be functionalized to create macrocyclic hosts capable of selectively binding guest molecules. The methyl and hydroxyl groups of this compound can be modified to tune the size, shape, and electronic properties of the binding cavity, leading to the development of sophisticated sensors and molecular recognition systems. carloneresearch.eu
Self-Assembled Materials: Exploration into the self-assembly of this compound derivatives could lead to the formation of gels, liquid crystals, and other soft materials with unique optical and electronic properties. The ability to control the self-assembly process through external stimuli such as light or temperature would open avenues for the development of "smart" materials.
| Research Avenue | Potential Application | Key Interactions |
| Host-Guest Systems | Molecular Sensing, Catalysis | Hydrogen Bonding, π-π Stacking |
| Self-Assembled Gels | Drug Delivery, Tissue Engineering | van der Waals forces, Solvophobic effects |
| Liquid Crystals | Displays, Optical Switching | Dipole-dipole interactions |
Exploration of Undiscovered Chemical Reactivity
The chemical reactivity of the this compound core remains largely uncharted territory. A systematic investigation into its reactivity profile will unlock new synthetic pathways and lead to the creation of novel carbazole derivatives with enhanced functionalities.
Electrophilic and Nucleophilic Aromatic Substitution: Detailed studies on the regioselectivity of electrophilic and nucleophilic substitution reactions on the carbazole ring are needed. Understanding how the existing methyl and hydroxyl groups direct incoming substituents will enable precise control over the synthesis of multi-substituted carbazoles.
Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, to halogenated derivatives of this compound would provide efficient routes to complex carbazole-containing architectures, including polymers and dendrimers.
Derivatization of the Hydroxyl and Amine Groups: The hydroxyl and amine functionalities serve as handles for further chemical modification. Research into their esterification, etherification, amidation, and N-alkylation reactions will yield a diverse library of compounds for biological screening and materials science applications.
Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
C-H Activation/Functionalization: The direct functionalization of C-H bonds is a powerful strategy for atom-economical synthesis. Investigating transition-metal-catalyzed C-H activation reactions on the carbazole nucleus would provide a more sustainable alternative to traditional multi-step synthetic sequences.
Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product purity.
Biocatalysis: The use of enzymes to catalyze key synthetic steps could lead to highly selective and environmentally friendly production methods.
| Synthetic Strategy | Advantages |
| C-H Activation | Atom economy, reduced waste |
| Flow Chemistry | Improved safety, scalability, purity |
| Biocatalysis | High selectivity, mild reaction conditions |
Advanced Mechanistic Biological Studies in Controlled Systems
Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties. echemcom.comnih.gov However, the specific biological profile of this compound is yet to be determined.
Target Identification and Validation: High-throughput screening of this compound and its derivatives against various biological targets will be the first step in identifying its potential therapeutic applications. Subsequent studies should focus on validating these targets and elucidating the mechanism of action at a molecular level. For instance, investigating its ability to interfere with enzymes like topoisomerases, which are crucial in cancer progression, could be a fruitful avenue. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic SAR study, involving the synthesis and biological evaluation of a library of analogs, will provide valuable insights into the structural features required for optimal activity and selectivity. This knowledge will guide the design of more potent and less toxic drug candidates.
In Vitro and In Vivo Models: The evaluation of promising compounds in relevant cell-based assays and animal models of disease is essential to assess their therapeutic potential and preclinical safety profiles.
Expansion into Emerging Areas of Materials Science
The unique photophysical and electronic properties of the carbazole core make it a promising building block for the development of advanced materials. mdpi.com Future research should explore the incorporation of this compound into cutting-edge materials science applications.
Organic Electronics: Carbazole-based materials are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The specific substitution pattern of this compound could lead to materials with improved charge transport properties, thermal stability, and device performance.
Sensors and Probes: The development of fluorescent chemosensors based on the this compound scaffold for the detection of ions and neutral molecules is a promising research direction. The hydroxyl group can act as a binding site, and the carbazole unit as the signaling component.
Aggregation-Induced Emission (AIE): Investigating whether derivatives of this compound exhibit AIE properties could lead to the development of novel bio-imaging agents and solid-state lighting materials. acs.org
Q & A
Q. What are the standard synthetic routes for 8-Methyl-9H-carbazol-1-OL, and how can purity be validated?
Methodological Answer: The synthesis of carbazole derivatives typically involves cyclization reactions, Friedel-Crafts alkylation, or condensation steps. For example, 1,3,4-oxadiazole-carbazole hybrids are synthesized via hydrazide-acetic anhydride condensation, as demonstrated in carbazole-oxadiazole derivatives . Key steps include:
Intermediate preparation : React 2-(9H-carbazol-9-yl)acetohydrazide with ethylidene derivatives.
Cyclization : Use acetic anhydride to form the oxadiazole ring.
Purification : Employ column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization from ethanol.
Purity validation :
- 1H/13C NMR : Confirm molecular structure and absence of impurities (e.g., residual solvents like DMSO-d6) .
- Mass spectrometry : Verify molecular ion peaks (e.g., MH+ in HRMS-ESI) .
- Elemental analysis : Ensure stoichiometric consistency .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR (500 MHz, DMSO-d6) : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.0–3.6 ppm). Overlapping signals (e.g., EtOAc) require deconvolution or 2D NMR .
- FT-IR : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–N at ~1350 cm⁻¹) .
- UV-Vis : Assess π-π* transitions in the carbazole core (λmax ~290–310 nm) .
- X-ray crystallography : Resolve structural ambiguities using SHELXL for refinement and ORTEP-3 for visualization .
Q. How should researchers handle stability and storage of carbazole derivatives?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation.
- Light sensitivity : Use amber vials to avoid photodegradation.
- Solvent compatibility : Avoid protic solvents (e.g., water) for long-term storage; use DCM or THF .
- Stability testing : Monitor via HPLC at intervals (e.g., 0, 6, 12 months) to detect decomposition .
Advanced Research Questions
Q. How can conflicting structural data between NMR and X-ray crystallography be resolved?
Methodological Answer:
Refinement checks : Use SHELXL to optimize X-ray parameters (e.g., thermal displacement, occupancy) and validate against Fo-Fc maps .
Dynamic effects : Compare NMR solution-state data with X-ray solid-state structures. Torsional flexibility in solution may explain discrepancies (e.g., methyl group orientation) .
Cross-validation : Supplement with DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries and predict NMR shifts .
Q. What strategies optimize the synthesis of carbazole derivatives for high-yield, scalable protocols?
Methodological Answer:
- Catalyst screening : Test Lewis acids (e.g., TiCl4) for Friedel-Crafts reactions, noting byproduct formation (e.g., 11% in amidine synthesis) .
- Solvent optimization : Use THF or DMF for polar intermediates; switch to toluene for cyclization to leverage azeotropic drying .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >90% yield .
- Scale-up considerations : Replace column chromatography with recrystallization or centrifugal partitioning for industrial-grade purity .
Q. How can researchers address low bioactivity in carbazole-based compounds?
Methodological Answer:
- Structure-activity relationship (SAR) studies :
- Modify substituents: Introduce electron-withdrawing groups (e.g., Cl at position 8) to enhance antibacterial activity .
- Hybrid scaffolds: Combine with 1,3,4-oxadiazole to improve pharmacokinetic properties (e.g., logP reduction) .
- Biological assays :
- Antimicrobial testing : Use broth microdilution (MIC ≤ 25 µg/mL for active compounds) .
- Cytotoxicity screening : Validate selectivity via MTT assays on human cell lines (e.g., HEK-293) .
Q. What computational methods predict the electronic properties of this compound?
Methodological Answer:
- DFT calculations :
- Basis sets : Apply 6-311++G(d,p) for accurate HOMO-LUMO gap estimation (e.g., ~4.2 eV for carbazole derivatives) .
- Solvent effects : Use PCM models to simulate DMSO interactions and compare with experimental UV-Vis data .
- Molecular docking : Target enzymes (e.g., COX-2) to predict binding affinities and guide synthetic modifications .
Q. How should researchers design experiments to analyze environmental impacts of carbazole derivatives?
Methodological Answer:
- Ecotoxicology assays :
- Terrestrial toxicity : Use OECD Guideline 207 for earthworm survival studies .
- Aquatic toxicity : Conduct algal growth inhibition tests (e.g., Pseudokirchneriella subcapitata) .
- Terrestrial toxicity : Use OECD Guideline 207 for earthworm survival studies .
- Degradation studies :
- Photolysis : Exclude to UV light (λ = 254 nm) and monitor via LC-MS for breakdown products .
- Biodegradation : Use activated sludge models (OECD 301F) to assess persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
